molecular formula C13H6BrF6N3O2 B14796370 (2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid

(2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid

Cat. No.: B14796370
M. Wt: 430.10 g/mol
InChI Key: CEDZRDPZYYSWAY-UHFFFAOYSA-N
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Description

“(2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid” is a synthetic organic compound characterized by a triazole core linked to a 3,5-bis(trifluoromethyl)phenyl group and a bromoacrylic acid moiety. Its molecular formula is C₁₃H₇BrF₆N₃O₂, with a molecular weight of 440.11 g/mol.

Properties

IUPAC Name

3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrF6N3O2/c14-9(11(24)25)4-23-5-21-10(22-23)6-1-7(12(15,16)17)3-8(2-6)13(18,19)20/h1-5H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDZRDPZYYSWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Ring: The phenyl ring with trifluoromethyl groups can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Bromoacrylic Acid Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce various substituted derivatives.

Scientific Research Applications

(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe or as a precursor for bioactive molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, while the bromoacrylic acid moiety can participate in covalent bonding with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of triazole derivatives with substituted phenyl and acrylic acid groups. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application
(2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid (Target Compound) C₁₃H₇BrF₆N₃O₂ 440.11 Bromoacrylic acid, 3,5-bis(trifluoromethyl)phenyl Hypothesized antiviral activity
(Z)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid C₁₃H₇F₆N₃O₂ 351.20 Acrylic acid (no bromine) Unspecified; precursor to esters
(Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate C₁₆H₁₃F₆N₃O₂ 401.29 Isopropyl ester Fungicidal applications
(Z)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide C₁₇H₁₁F₆N₇O 467.31 Pyrazine-linked hydrazide Research chemical (no data)

Functional Group Analysis

  • Bromoacrylic Acid vs. Esters (e.g., isopropyl derivative) exhibit higher lipophilicity, favoring membrane permeability , while hydrazides (e.g., pyrazine-linked compound) may alter solubility and hydrogen-bonding capacity .
  • Trifluoromethyl Phenyl Group :
    The 3,5-bis(trifluoromethyl)phenyl group is a common feature in antiviral and agrochemical agents due to its electron-withdrawing effects, which stabilize the triazole ring and enhance metabolic resistance .

Physicochemical Properties

Property Target Compound (Z)-Acrylic Acid Analog Isopropyl Ester
Solubility (Predicted) Low (polar aprotic solvents) Moderate (DMSO) High (organic solvents)
LogP (Octanol-Water) ~3.5 ~2.8 ~4.1
Stability Hydrolytically stable Acid-sensitive Ester hydrolysis in basic pH

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